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Mifepristone (also known as RU-486), a synthetic steroid, is widely recognized for its potent

antagonism of progesterone and glucocorticoid receptors.[1][2] While extensively used in

reproductive medicine, a growing body of preclinical evidence has illuminated its potential as a

broad-spectrum anti-cancer agent.[3][4] Its efficacy has been demonstrated across a range of

cancer cell lines, including those originating from reproductive and non-reproductive tissues,

often independent of the classical nuclear progesterone receptor (PR) status.[2][5][6] This

guide provides a comparative analysis of Mifepristone's effects, summarizing key quantitative

data, detailing common experimental protocols, and visualizing the primary signaling pathways

involved in its anti-tumor activity.

Comparative Efficacy: A Quantitative Overview
Mifepristone exhibits a dose-dependent inhibitory effect on the growth of numerous cancer cell

lines. At lower micromolar concentrations, it typically induces a cytostatic effect (growth arrest),

while higher concentrations lead to apoptosis (programmed cell death).[5] The half-maximal

inhibitory concentration (IC50), a key measure of potency, varies across different cell types.

Table 1: Comparative IC50 Values of Mifepristone in Various Human Cancer Cell Lines
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Cancer Type Cell Line IC50 (µM) Notes

Breast MCF-7 11.2

Estrogen Receptor
(ER)+,
Progesterone
Receptor (PR)+

MDA-MB-231 17.5
Triple-Negative Breast

Cancer (TNBC)

HCC1937 17.2
Triple-Negative Breast

Cancer (TNBC)

SUM149PT 11.3
Triple-Negative Breast

Cancer (TNBC)

Ovarian SK-OV-3 14.5 -

OVCAR-3 11.2 -

Prostate LNCaP 12.5 Androgen-Sensitive

PC-3 18.7 Androgen-Insensitive

Glioblastoma U87MG 16.2 -

Meningioma IOMM-Lee 13.7 -

Osteosarcoma U-2OS 19.9 -

SAOS-2 16.2 -

Lung (NSCLC) A549 ~10 -

H23 ~10 -

Endometrial HEC-1-A 16 µg/ml

PR expression

increased with

treatment

| | Ishikawa | 19 µg/ml | No change in PR expression |

Data compiled from multiple sources.[5][7][8][9][10] Note that IC50 values can vary based on

experimental conditions (e.g., exposure time). The values for HEC-1-A and Ishikawa cells were
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reported in µg/ml.

Core Mechanisms of Action
Mifepristone's anti-cancer effects are mediated through several key signaling pathways, with

the induction of cell cycle arrest being a predominant mechanism across multiple cancer types.

G1 Phase Cell Cycle Arrest via Cdk2 Inhibition
A primary mechanism of Mifepristone's cytostatic effect is the induction of G1 phase cell cycle

arrest.[5][6][11] This is achieved by targeting the G1/S phase transition machinery. Studies

across ovarian, breast, prostate, and glioblastoma cell lines show that Mifepristone treatment

leads to a significant reduction in the activity of Cyclin-dependent kinase 2 (Cdk2), a critical

enzyme for progression into the S phase.[5][12][13] This inhibition is mediated by several

upstream events:

Upregulation of Cdk Inhibitors: Mifepristone increases the abundance of the cell cycle

inhibitors p21cip1 and p27kip1.[5][11][12]

Reduced Cdk2/Cyclin E Complex: The increased levels of p21cip1 and p27kip1 lead to their

enhanced association with the Cdk2/Cyclin E complex, thereby inactivating it.[12][13]

Downregulation of E2F1: The inactivation of Cdk2 prevents the phosphorylation of the

retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the transcription

factor E2F1, preventing the expression of genes required for S phase entry.[11][12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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